N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features both a thiazole and a thiophene ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 4,5-dimethylthiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-2 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or iodine can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of dyes and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The thiophene ring can also interact with cellular membranes, disrupting their function .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to its combined thiazole and thiophene rings, which provide a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C10H10N2OS2 |
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Molecular Weight |
238.3 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10N2OS2/c1-6-7(2)15-10(11-6)12-9(13)8-4-3-5-14-8/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
SOCHLNYXWODLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
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